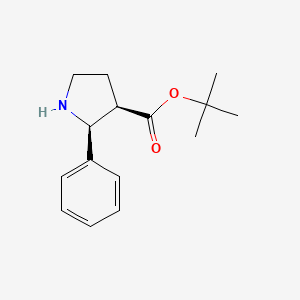
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, also known as tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate, is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate involves its ability to bind to and inhibit the activity of neurotransmitter transporters. Specifically, this compound has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate are complex and varied, depending on the specific biological system being studied. In general, this compound has been shown to affect the release and reuptake of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of various ion channels and receptors, including the GABA-A receptor.
实验室实验的优点和局限性
One advantage of using Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in lab experiments is its ability to selectively target specific neurotransmitter transporters, allowing researchers to study the effects of these transporters on various biological processes. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
未来方向
There are several future directions for research involving Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate. One area of interest is the development of more potent analogs of this compound that can be used to study neurotransmitter transporters at lower concentrations. Another area of research is the use of this compound in the development of new treatments for various neurological and psychiatric disorders, such as depression and addiction. Additionally, the use of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate in combination with other compounds may provide new insights into the complex interactions between neurotransmitter systems in the brain.
合成方法
The synthesis of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate (2S,3R)-2-phenylpyrrolidine-3-carboxylate is typically achieved through a series of chemical reactions that involve the use of various reagents and catalysts. One common method involves the reaction of Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate acrylate with L-proline and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified using various methods such as column chromatography or recrystallization.
科学研究应用
Tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate has been widely used in scientific research applications due to its ability to interact with various biological pathways and processes. One area of research where this compound has been particularly useful is in the study of neurotransmitter transporters, which are proteins that play a critical role in regulating the levels of neurotransmitters in the brain.
属性
IUPAC Name |
tert-butyl (2S,3R)-2-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-10-16-13(12)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMSMNZBBAJIRG-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
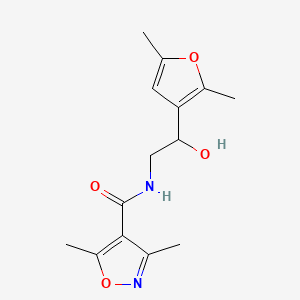
![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide](/img/structure/B2990629.png)
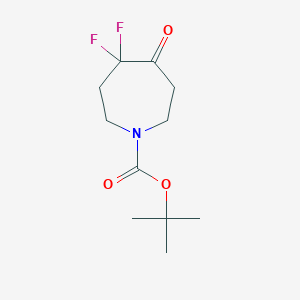
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)
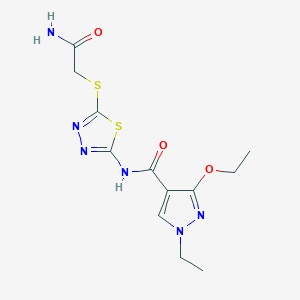
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
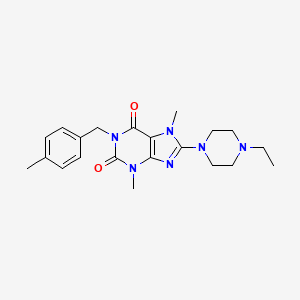
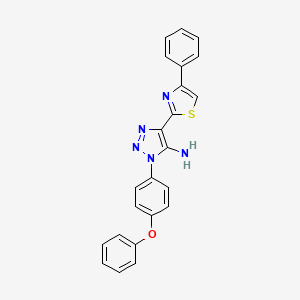
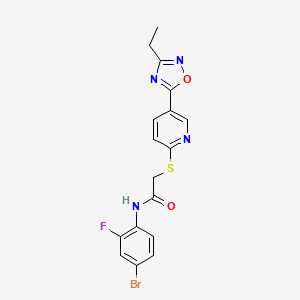

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)